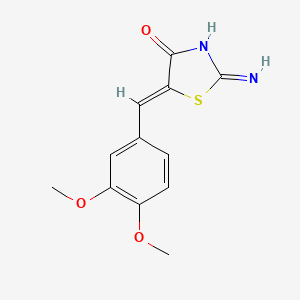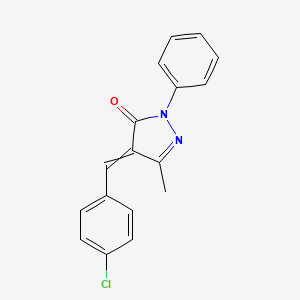![molecular formula C15H12N2O3 B10810526 2-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-quinazolin-4-one CAS No. 61195-17-3](/img/structure/B10810526.png)
2-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-107407 are not widely documented in public sources. it is typically synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
WAY-107407 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-107407 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its effects on the lifespan of eukaryotic organisms and its potential role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its biological activity.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of WAY-107407 involves its interaction with specific molecular targets and pathways within cells. It is known to alter the lifespan of eukaryotic organisms, which suggests it may interact with pathways involved in cellular aging and metabolism . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
WAY-107407 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-100135: Another serotonin receptor antagonist with similar properties.
Properties
CAS No. |
61195-17-3 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O3/c18-15-10-3-1-2-4-11(10)16-14(17-15)9-5-6-12-13(7-9)20-8-19-12/h1-7,14,16H,8H2,(H,17,18) |
InChI Key |
OLCOKGUYNHCXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chlorophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B10810444.png)
![N-(2-fluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B10810460.png)


![1-Propyl-1H-5-oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B10810472.png)

![2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10810490.png)
![9-(4-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B10810493.png)
![1,6-Diethyl-3,4-bis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B10810497.png)
![6-amino-4-(2,4-dimethylphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitril e](/img/structure/B10810504.png)


![N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide](/img/structure/B10810523.png)
![5-[[4-(Dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10810529.png)
